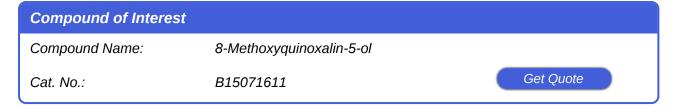


Technical Guide: Spectroscopic and Synthetic Profile of 8-Methoxyquinoxalin-5-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics of **8-Methoxyquinoxalin-5-ol**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public domains, this document presents a proposed synthetic pathway and predicted spectroscopic data based on established principles of organic chemistry and spectral analysis of analogous structures. The guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel quinoxaline derivatives.

Proposed Synthesis of 8-Methoxyquinoxalin-5-ol

The synthesis of quinoxalines is most commonly achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For the targeted synthesis of **8-Methoxyquinoxalin-5-ol**, a plausible route involves the reaction of 3,4-diaminoanisole with glyoxal.

Experimental Protocol: Proposed Synthesis

Materials:

3,4-diaminoanisole



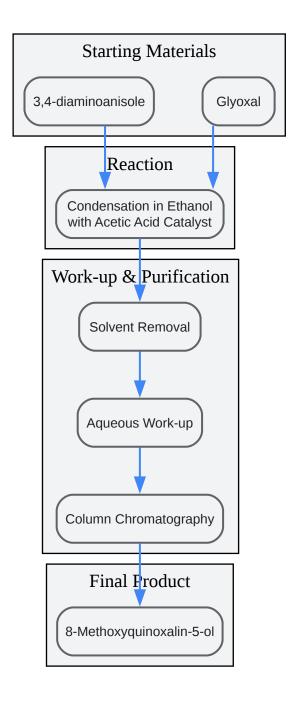
- Glyoxal (40% aqueous solution)
- Ethanol
- Acetic acid (glacial)
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-diaminoanisole in ethanol.
- Addition of Reagents: To this solution, add a catalytic amount of glacial acetic acid.
 Subsequently, add 1.1 equivalents of a 40% aqueous glyoxal solution dropwise while stirring.
- Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent
 is removed under reduced pressure using a rotary evaporator. The resulting residue is
 redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium
 bicarbonate followed by brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure 8-Methoxyquinoxalin-5-ol.

Proposed Synthetic Workflow





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Caption: Proposed synthetic workflow for **8-Methoxyquinoxalin-5-ol**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **8-Methoxyquinoxalin-5-ol**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.



Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7 - 8.9	d	1H	H-2 or H-3
~8.7 - 8.9	d	1H	H-3 or H-2
~7.5 - 7.7	d	1H	H-6
~7.0 - 7.2	d	1H	H-7
~9.5 - 10.5	s (br)	1H	ОН
~4.0	S	3H	ОСН₃

Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~150 - 155	C-8a
~145 - 150	C-5a
~140 - 145	C-2 & C-3
~135 - 140	C-8
~130 - 135	C-4a
~115 - 120	C-6
~105 - 110	C-7
~55 - 60	OCH ₃

Predicted IR Spectroscopy Data



Wavenumber (cm ⁻¹)	Functional Group Assignment
3200 - 3500	O-H stretch (phenolic)
3000 - 3100	C-H stretch (aromatic)
2850 - 2950	C-H stretch (methyl)
1600 - 1650	C=N stretch (quinoxaline)
1450 - 1550	C=C stretch (aromatic)
1200 - 1300	C-O stretch (aryl ether)

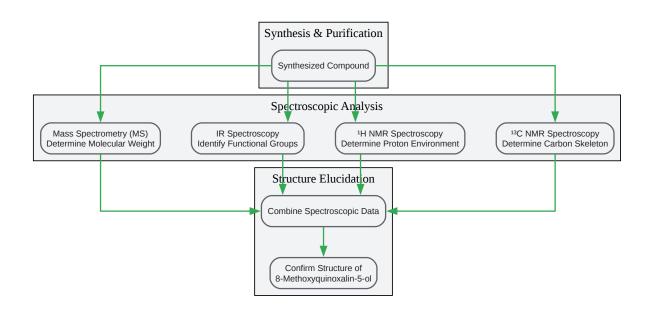
Predicted Mass Spectrometry Data

m/z	Assignment
[M]+•	Molecular Ion
[M-CH ₃]+	Loss of a methyl radical
[M-CO]+	Loss of carbon monoxide
[M-N ₂]+	Loss of nitrogen

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like **8-Methoxyquinoxalin-5-ol**.





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Caption: Workflow for the structural elucidation of a target molecule.

Disclaimer

The spectroscopic data presented in this document are predicted values and should be used as a reference for the identification and characterization of **8-Methoxyquinoxalin-5-ol**. Experimental verification is necessary to confirm these findings. The proposed synthetic protocol is based on established chemical literature for similar compounds and may require optimization for the specific synthesis of the title compound.

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